![molecular formula C10H8F3N3O2 B2837019 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832138-80-4](/img/structure/B2837019.png)
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and material applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl-containing ketone. One common method includes the use of 4,4-difluoro-1-phenylbutane-1,3-dione under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been explored for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines could inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor proliferation and survival .
Case Study: Antitumor Activity
- Compound : this compound derivatives
- Target : Various cancer cell lines (e.g., breast cancer, lung cancer)
- Mechanism : Inhibition of cell proliferation through modulation of signaling pathways
- Outcome : Significant reduction in cell viability observed in treated groups compared to control .
Synthetic Methodologies
The synthesis of this compound has been achieved through various efficient synthetic routes. Notably, methods involving Suzuki-Miyaura cross-coupling reactions have been highlighted for their effectiveness in constructing complex pyrazolo[1,5-a]pyrimidine derivatives. These synthetic strategies allow for the introduction of diverse functional groups at specific positions on the pyrazolo ring, which can enhance biological activity and selectivity .
Synthesis Overview
Methodology | Description | Yield (%) |
---|---|---|
Suzuki-Miyaura Cross-Coupling | Utilizes aryl boronic acids to introduce aryl groups at the C-3 position of the pyrazolo ring | 91 |
Direct Amination via C-O Activation | Employs PyBroP for selective amination at the C-5 position | 77 |
Microwave-Assisted Synthesis | Enhances reaction rates and yields through microwave irradiation | Varies |
Antiviral Properties
Research has also indicated potential antiviral applications for compounds related to this compound. Specifically, studies have explored its efficacy against hepatitis C virus (HCV), with findings suggesting that these compounds may inhibit viral replication through interaction with viral proteins essential for HCV life cycle progression .
Case Study: Antiviral Activity
- Target Virus : Hepatitis C Virus (HCV)
- Mechanism : Inhibition of viral replication by targeting specific viral proteins
- Outcome : Demonstrated antiviral activity in vitro with potential for further development into therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the trifluoromethyl group and variations in substituents at the carboxylate position have been shown to significantly affect biological activity and selectivity profiles.
Key Findings from SAR Studies
- Substituents at the C-3 and C-5 positions can enhance potency against specific cancer types.
- The trifluoromethyl group contributes to increased lipophilicity and metabolic stability.
Mécanisme D'action
The mechanism of action of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt critical pathways in cancer cells, leading to reduced tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-Amino-5-(4′′-methoxyphenyl)-3-(4′-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Contains additional functional groups that modify its reactivity and applications.
Uniqueness
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its trifluoromethyl group, which enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and anticancer agents .
Activité Biologique
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 285.20 g/mol
- CAS Number : 1018142-98-7
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzymatic Inhibition : This compound has been shown to inhibit various enzymes that are critical in cancer progression and inflammation. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
- Anticancer Activity : The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
- Antimicrobial Properties : this compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
Activity | Type | Reference |
---|---|---|
Anticancer | Inhibits cell growth | |
Antimicrobial | Effective against E. coli and S. aureus | |
Enzyme Inhibition | CDK inhibition | |
Anti-inflammatory | Reduces edema |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 0.0227 µM. The study indicated that the compound induces apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In vitro tests showed that this compound exhibited bacteriostatic effects against both E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Inflammation Models : In animal models of paw edema, this compound demonstrated significant anti-inflammatory effects, achieving up to 43% inhibition compared to control treatments like indomethacin .
Propriétés
IUPAC Name |
ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-15-16-7(10(11,12)13)3-4-14-8(6)16/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDWBUTPGPFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.